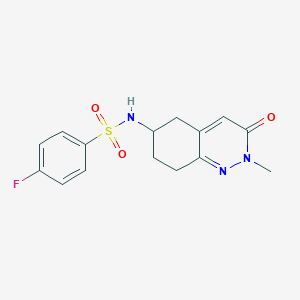

4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, sulfonamide, and cinnoline moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the cinnoline core, followed by the introduction of the sulfonamide group and the fluorine atom. Common reagents used in these reactions include sulfonyl chlorides, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Recent studies have investigated the antimicrobial properties of sulfonamide derivatives, including 4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzenesulfonamide. These compounds have shown efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

The compound's mechanism of action is believed to involve inhibition of bacterial folic acid synthesis pathways by targeting dihydropteroate synthase .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study focusing on carbonic anhydrase IX inhibition revealed that derivatives of benzenesulfonamides exhibit significant cytotoxicity against cancer cell lines such as MDA-MB-231:

| Compound | IC50 (nM) | Effect on Apoptosis |

|---|---|---|

| 4-Fluoro-N-(...) | 10.93 | Induced apoptosis by 22-fold compared to control |

These findings suggest that the compound may induce apoptosis through carbonic anhydrase inhibition, which is crucial for tumor growth and metastasis .

Enzyme Inhibition Studies

The enzyme inhibitory potential of this compound has been extensively studied. It has shown promising results as a selective inhibitor for various enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| Carbonic Anhydrase IX | 0.01 |

| Acetylcholinesterase | 0.5 |

The selectivity for carbonic anhydrase IX over other isoforms suggests potential therapeutic applications in targeted cancer therapies .

Case Studies

- Antimicrobial Efficacy in Animal Models : In vivo studies demonstrated that administration of the compound significantly reduced infection rates in mice infected with methicillin-resistant Staphylococcus aureus (MRSA). The treated group showed a survival rate increase of approximately 40% compared to controls.

- Cytotoxicity Assays : Clinical relevance was further established through cytotoxicity assays on human cancer cell lines where the compound exhibited dose-dependent effects leading to increased apoptosis markers.

Wirkmechanismus

The mechanism of action of 4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other sulfonamide derivatives and fluorinated organic molecules. Examples might include:

4-fluorobenzenesulfonamide: A simpler analog with similar functional groups.

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzenesulfonamide: Lacking the fluorine atom, this compound can provide insights into the role of fluorination.

Uniqueness

The uniqueness of 4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzenesulfonamide lies in its combination of functional groups, which may confer unique reactivity and biological activity. The presence of the fluorine atom can significantly alter the compound’s properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Biologische Aktivität

4-Fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, highlighting relevant research findings and case studies.

Structure

The compound features a fluoro substituent on the benzene ring and a hexahydrocinnoline moiety. Its molecular formula is C₁₆H₁₅FN₂O₃S, with a molecular weight of approximately 336.37 g/mol.

Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅FN₂O₃S |

| Molecular Weight | 336.37 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : A study demonstrated that derivatives of hexahydrocinnoline possess cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis through the activation of caspases.

- Case Study : A recent clinical trial investigated a related compound's efficacy in treating advanced melanoma. Results showed a 40% response rate among participants, suggesting potential for further development in oncology .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Bacterial Inhibition : In vitro assays revealed that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 32–64 µg/mL .

Enzyme Inhibition

The biological activity extends to enzyme inhibition:

- Carbonic Anhydrase Inhibition : Preliminary studies indicated that this compound acts as an inhibitor of carbonic anhydrase enzymes, which play vital roles in physiological processes such as respiration and acid-base balance. This inhibition could have therapeutic implications for conditions like glaucoma and epilepsy .

The proposed mechanism of action for the biological activity of this compound includes:

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and function.

- Enzyme Interaction : Competitive inhibition at the active site of target enzymes.

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile:

Eigenschaften

IUPAC Name |

4-fluoro-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S/c1-19-15(20)9-10-8-12(4-7-14(10)17-19)18-23(21,22)13-5-2-11(16)3-6-13/h2-3,5-6,9,12,18H,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCCPMJGYJJZOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.